molecular formula C8H11N3O5S B14362735 3-Amino-4-hydroxy-N,N-dimethyl-5-nitrobenzene-1-sulfonamide CAS No. 93972-45-3

3-Amino-4-hydroxy-N,N-dimethyl-5-nitrobenzene-1-sulfonamide

Cat. No.: B14362735
CAS No.: 93972-45-3
M. Wt: 261.26 g/mol
InChI Key: LNFJEWHQPCSBID-UHFFFAOYSA-N
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Description

3-Amino-4-hydroxy-N,N-dimethyl-5-nitrobenzene-1-sulfonamide is an aromatic compound with a complex structure that includes amino, hydroxy, nitro, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-hydroxy-N,N-dimethyl-5-nitrobenzene-1-sulfonamide typically involves multiple steps, including nitration, sulfonation, and amination reactions. The process begins with the nitration of a suitable benzene derivative to introduce the nitro group. This is followed by sulfonation to add the sulfonamide group. Finally, amination and hydroxylation steps are carried out to introduce the amino and hydroxy groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-hydroxy-N,N-dimethyl-5-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-4-hydroxy-N,N-dimethyl-5-nitrobenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-4-hydroxy-N,N-dimethyl-5-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of multiple functional groups allows it to participate in various biochemical pathways, leading to its diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3-hydroxy-N,N-dimethyl-5-nitrobenzene-1-sulfonamide
  • 3-Amino-4-hydroxy-N,N-dimethyl-5-nitrobenzene-1-carboxamide
  • 3-Amino-4-hydroxy-N,N-dimethyl-5-nitrobenzene-1-phosphonamide

Uniqueness

3-Amino-4-hydroxy-N,N-dimethyl-5-nitrobenzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

93972-45-3

Molecular Formula

C8H11N3O5S

Molecular Weight

261.26 g/mol

IUPAC Name

3-amino-4-hydroxy-N,N-dimethyl-5-nitrobenzenesulfonamide

InChI

InChI=1S/C8H11N3O5S/c1-10(2)17(15,16)5-3-6(9)8(12)7(4-5)11(13)14/h3-4,12H,9H2,1-2H3

InChI Key

LNFJEWHQPCSBID-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])O)N

Origin of Product

United States

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